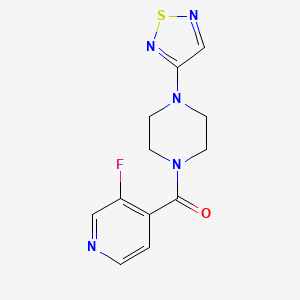

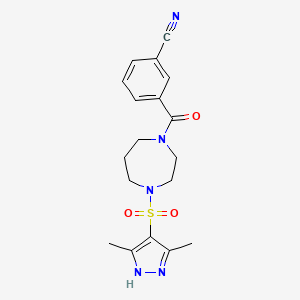

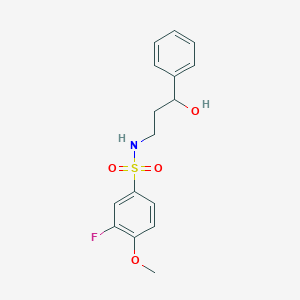

![molecular formula C19H22N2O2 B2763201 2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-2-ol CAS No. 941540-11-0](/img/structure/B2763201.png)

2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-2-ol”, benzimidazole derivatives have been synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives and diverse alkynes using copper catalyzed azide-alkyne cycloaddition .Scientific Research Applications

DNA Interaction and Cellular Applications

Benzimidazole derivatives, such as Hoechst 33258, are well-known for their ability to bind to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property has been exploited in cellular biology for DNA staining, flow cytometry, and analysis of plant chromosomes among other applications. The fluorescent staining capability of Hoechst derivatives facilitates the visualization of nuclear and chromosomal structures in various biological specimens, enhancing research in genetics and cell biology (Issar & Kakkar, 2013).

Biological and Electrochemical Activities

The review by Boča, Jameson, and Linert (2011) summarizes the chemical properties and applications of benzimidazole derivatives, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This comprehensive review identifies potential areas of interest for further investigation, suggesting that benzimidazole derivatives could serve as a foundation for novel research in various scientific domains, including the design of new materials and drugs with enhanced biological activities (Boča, Jameson, & Linert, 2011).

Anticancer Potential

Benzimidazole derivatives have shown promise as anticancer agents through various mechanisms, including DNA intercalation, alkylating agents, and tubulin inhibitors. The review by Akhtar et al. (2019) discusses the design strategies for synthesizing benzimidazole derivatives with anticancer properties, highlighting the importance of substituents in enhancing potency and selectivity. This research underscores the potential of benzimidazole derivatives in cancer therapy, offering insights into rational drug design (Akhtar et al., 2019).

Fungicidal and Antimicrobial Applications

The fungicidal and antimicrobial applications of benzimidazole derivatives are well-documented. Davidse (1986) provides an overview of the mechanism of action of benzimidazole fungicides, which act as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This research has implications for agriculture and veterinary medicine, where benzimidazole derivatives are used to control fungal infections and parasitic infestations (Davidse, 1986).

Therapeutic Potential Across Various Diseases

Benzimidazole derivatives exhibit a wide range of pharmacological properties, making them candidates for the development of new therapeutic agents. Babbar, Swikriti, and Arora (2020) reviewed the therapeutic potential of benzimidazole, highlighting its role in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities. This review emphasizes the significance of benzimidazole derivatives in drug discovery and development, presenting them as a versatile scaffold for the synthesis of pharmacologically active compounds (Babbar, Swikriti, & Arora, 2020).

properties

IUPAC Name |

2-[1-(3-phenoxypropyl)benzimidazol-2-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-19(2,22)18-20-16-11-6-7-12-17(16)21(18)13-8-14-23-15-9-4-3-5-10-15/h3-7,9-12,22H,8,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNFKWLOWDDLMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

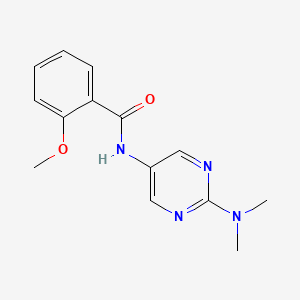

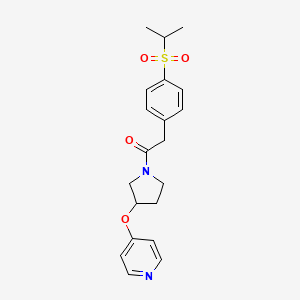

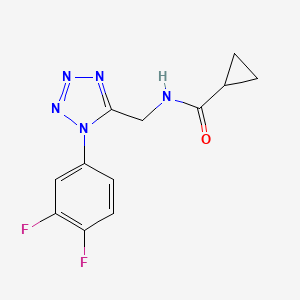

![2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2763127.png)

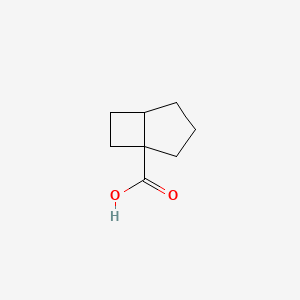

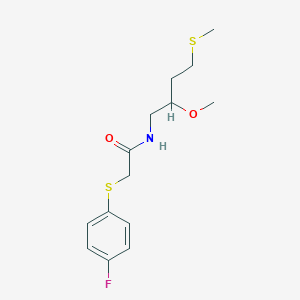

![Ethyl 5-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)-(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2763130.png)

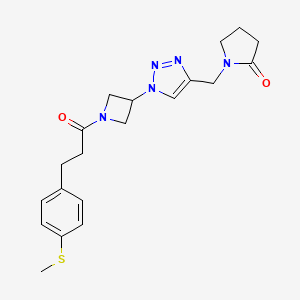

![6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2763138.png)